Isopropyl 2-methyl-4-(4-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate
Description
Isopropyl 2-methyl-4-(4-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a benzimidazole core fused with a pyrimidine ring, making it a unique and interesting molecule for various scientific research applications.
Properties
IUPAC Name |
propan-2-yl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-12(2)26-19(25)17-13(3)22-20-23-15-6-4-5-7-16(15)24(20)18(17)14-8-10-21-11-9-14/h4-12,18H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTVVVUZAOFLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=NC=C4)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-methyl-4-(4-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a pyridine derivative under acidic conditions to form the fused ring system. This is followed by esterification with isopropyl alcohol in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-methyl-4-(4-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Dihydropyrimidine derivatives, including isopropyl 2-methyl-4-(4-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains. For instance, a study demonstrated that certain dihydropyrimidines showed promising results against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis infections .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. In preclinical studies, derivatives of dihydropyrimidines demonstrated the ability to inhibit inflammation effectively. The mechanism often involves the modulation of inflammatory mediators and cytokines, making it a candidate for developing anti-inflammatory drugs .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of dihydropyrimidine derivatives. This compound has shown efficacy in inhibiting cancer cell proliferation in vitro. The structure-activity relationship (SAR) studies suggest that modifications on the pyrimidine ring can enhance cytotoxic effects against various cancer cell lines .
Synthesis and Formulation
The synthesis of this compound typically involves multi-component reactions such as the Biginelli reaction. This method not only provides a straightforward route to synthesize the compound but also allows for the introduction of various substituents to optimize biological activity .
Drug Formulations
Formulating this compound into pharmaceutical preparations can enhance its bioavailability and therapeutic efficacy. Various delivery systems, including nanoparticles and liposomes, are being explored to improve the pharmacokinetic profiles of dihydropyrimidine derivatives .
Case Study: Antitubercular Activity
In a notable study by Trivedi et al., a series of dihydropyrimidine compounds were synthesized and screened for antitubercular activity against Mycobacterium tuberculosis. Among these compounds, several exhibited MIC values as low as 0.02 μg/mL, indicating strong inhibitory effects compared to standard treatments like isoniazid .
| Compound No. | % Inhibition | MIC (μg/mL) | Selectivity Index |
|---|---|---|---|
| 58 | 100 | 0.02 | >500 |
| 59 | 100 | 0.02 | >500 |
| Isoniazid | – | 0.03 | – |
Case Study: Anti-inflammatory Activity
Kumar et al. synthesized various dihydropyrimidine derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The study found that specific substitutions on the dihydropyrimidine ring significantly influenced anti-inflammatory potency, with some compounds showing comparable efficacy to standard drugs like diclofenac sodium .
Mechanism of Action
The mechanism of action of Isopropyl 2-methyl-4-(4-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Isopropyl 2-methyl-4-(4-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core and may have similar biological activities.
Pyrimidine derivatives: These compounds share the pyrimidine ring and may have similar chemical reactivity.
Other heterocyclic compounds: These compounds contain different heteroatoms and ring structures but may have similar applications in chemistry, biology, and medicine.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Biological Activity
Isopropyl 2-methyl-4-(4-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and various biological activities, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. It often includes the formation of the dihydropyrimidine core through condensation reactions followed by functionalization to introduce the isopropyl and pyridyl groups. The synthetic route can be summarized as follows:
- Formation of Dihydropyrimidine : A reaction between urea and a suitable aldehyde or ketone.
- Pyridyl Substitution : Introduction of the pyridine ring through electrophilic aromatic substitution.
- Carboxylation : Addition of a carboxylic acid derivative to form the final product.
Table 1 summarizes the key synthetic steps and reagents used in the synthesis.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Urea + Aldehyde/Ketone | Heat, solvent |
| 2 | Electrophilic Substitution | Pyridine derivative | Acidic conditions |
| 3 | Carboxylation | Carboxylic acid derivative | Basic conditions |
Antimicrobial Properties
Research indicates that derivatives of dihydropyrimidines exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating specific pathways associated with programmed cell death. Notably, it showed effectiveness against human breast cancer cells (MCF-7) and lung cancer cells (A549) .
Anti-inflammatory Effects
In vivo studies have reported that this compound exhibits anti-inflammatory properties. It was found to reduce inflammatory markers and cytokine levels in animal models of inflammation .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide biosynthesis, which is crucial for cell proliferation in cancerous cells.
- Receptor Modulation : The compound could modulate receptors involved in inflammatory responses.
Case Study 1: Antimicrobial Activity
In a study published in RSC Advances, researchers evaluated the antimicrobial efficacy of several dihydropyrimidine derivatives. The compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli, demonstrating significant antibacterial activity .
Case Study 2: Anticancer Activity
A research group investigated the effects of this compound on MCF-7 cells. They reported a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure. The mechanism was linked to cell cycle arrest at the G0/G1 phase and increased apoptosis markers .
Q & A
Q. What are the optimal synthetic pathways for preparing isopropyl 2-methyl-4-(4-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate?
Methodological Answer: The synthesis of this compound likely follows multi-step protocols analogous to structurally related pyrimido[1,2-a]benzimidazoles. Key steps include:
- Starting materials : 2-aminobenzimidazole derivatives and 4-pyridyl-substituted carbonyl compounds (e.g., isopropyl 3-oxo-3-(4-pyridyl)propanoate) .
- Reaction conditions : Microwave-assisted synthesis (e.g., 120–150°C, DMF solvent) improves reaction efficiency and yield compared to conventional heating .
- Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O may facilitate cyclization steps .
- Work-up : Precipitation or column chromatography for purification, with yields typically ranging from 40–65% depending on substituent steric effects .
Q. How can structural elucidation be performed for this compound?
Methodological Answer: Use a combination of spectroscopic and computational tools:
- NMR : ¹H and ¹³C NMR to confirm the fused bicyclic core, pyridyl substitution, and ester group (e.g., δ ~5.0–5.5 ppm for dihydropyrimidine protons) .
- Mass spectrometry : High-resolution TOF-MS to verify molecular weight (expected [M+H]⁺ ~335.38) .
- X-ray crystallography : For unambiguous confirmation of the 3D structure, particularly the dihydropyrimidine ring conformation .
Q. What preliminary biological screening assays are recommended?
Methodological Answer: Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence polarization assays due to the pyridyl group’s potential ATP-binding pocket interactions .
- Antimicrobial activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How do substituent variations (e.g., isopropyl vs. ethyl ester) influence bioactivity in this compound class?
Methodological Answer: Conduct a structure-activity relationship (SAR) study:
- Synthetic modifications : Replace the isopropyl ester with ethyl, methyl, or tert-butyl groups via hydrolysis and re-esterification .
- Activity comparison : Assess changes in IC₅₀ values across kinase inhibition or cytotoxicity assays. For example, ethyl esters often show enhanced solubility but reduced membrane permeability compared to bulkier esters .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity differences due to ester bulkiness .
Q. What strategies resolve contradictions in biological activity data across similar derivatives?
Methodological Answer: Address discrepancies via:
- Standardized assays : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes, as ester hydrolysis (to carboxylic acid) may alter activity .
- Crystallographic studies : Compare target-bound vs. unbound structures to identify conformational changes affecting activity .
Q. How can computational methods optimize reaction pathways for novel derivatives?
Methodological Answer: Apply ICReDD’s integrated computational-experimental framework :
- Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model cyclization and esterification steps.
- Machine learning : Train models on existing pyrimido[1,2-a]benzimidazole synthesis data to predict optimal catalysts or solvents.
- Feedback loop : Refine computational models using experimental yield and purity data.
Q. What are the challenges in enantiomeric resolution for chiral derivatives of this compound?
Methodological Answer:
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
- Dynamic kinetic resolution : Employ lipases (e.g., Candida antarctica) for stereoselective ester hydrolysis .
- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computed electronic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
